2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide is 426.13617637 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Nonnucleoside Inhibitors
- This compound has been investigated for its role as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. It interferes with viral DNA maturation and packaging of monomeric genome lengths, indicating its potential use in antiviral therapies (Buerger et al., 2001).
Synthesis of Novel Substituted Compounds
- The compound has been used in the synthesis of new chemical structures. For instance, novel substituted 1,5-benzothiazepines incorporating the sulfonyl group have been synthesized using analogs of this compound (Chhakra et al., 2019).
Fluorescent Molecular Probes
- Derivatives of this compound have been developed as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, suggesting their application in developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Crystal Structure Analysis
- Studies have also been conducted on the crystal structures of pyrimethamine derivatives, which are closely related to this compound. These structures are significant in understanding the interactions and potential applications in various chemical and biological fields (Balasubramani et al., 2007).
Antimicrobial Evaluation
- Another area of research includes the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, showcasing potential in developing new antimicrobial agents (Alsaedi et al., 2019).
Heterocyclic Synthesis
- The compound is also used in heterocyclic synthesis, contributing to the creation of new polyfunctionally substituted pyridine and pyrazole derivatives (Harb et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes require further investigation .
Biochemical Pathways
The compound may affect various biochemical pathways. More research is needed to elucidate the biochemical pathways influenced by this compound .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-11-15(2)13-18(12-14)29-16(3)20(26)24-17-5-7-19(8-6-17)30(27,28)25-21-22-9-4-10-23-21/h4-13,16H,1-3H3,(H,24,26)(H,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFKBFWGAIONAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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